REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH2:4][N:5]1[CH:9]=[CH:8][N:7]=[CH:6]1.[Br:10][C:11]1[CH:19]=[CH:18][C:14]([C:15](Cl)=[O:16])=[CH:13][CH:12]=1>C(O)C>[Br:10][C:11]1[CH:19]=[CH:18][C:14]([C:15]([NH:1][CH2:2][CH2:3][CH2:4][N:5]2[CH:9]=[CH:8][N:7]=[CH:6]2)=[O:16])=[CH:13][CH:12]=1
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Name
|
|
Quantity
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2.39 mL
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Type
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reactant
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Smiles
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NCCCN1C=NC=C1
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Name
|
|
Quantity
|
4 g
|
Type
|
reactant
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Smiles
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BrC1=CC=C(C(=O)Cl)C=C1
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Name
|
|
Quantity
|
250 mL
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Type
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solvent
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Smiles
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C(C)O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred at ambient temperature for 18 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The volatiles were removed by evaporation
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Type
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CUSTOM
|
Details
|
the residue was purified by chromatography
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Type
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WASH
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Details
|
eluting with hexane/dichloromethane (50:50)
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Type
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TEMPERATURE
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Details
|
increasing in polarity to dichloromethane/methanol (80:20)
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Reaction Time |
18 h |
Name
|
|
Type
|
product
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Smiles
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BrC1=CC=C(C(=O)NCCCN2C=NC=C2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |